3,4-Dichloro-5-(difluoromethoxy)phenol
Overview
Description
3,4-Dichloro-5-(difluoromethoxy)phenol is a chemical compound with the molecular formula C7H4Cl2F2O2 . It has a molecular weight of 229.01 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with two chlorine atoms and a difluoromethoxy group attached . The exact positions of these groups on the phenol ring give the compound its unique properties.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.01 and a molecular formula of C7H4Cl2F2O2 . Other properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Fluoroform as a Source for Difluoromethoxy Derivatives
A study demonstrated the use of fluoroform (CHF3) as a difluorocarbene source, enabling the conversion of phenols to their difluoromethoxy derivatives. This process is conducted at moderate temperatures and atmospheric pressure, offering an efficient route for synthesizing difluoromethoxyarenes, which are valuable in various chemical applications (Thomoson & Dolbier, 2013).
Electrochemical Oxidation of Triclosan
Another study focused on the electrochemical oxidation of triclosan, a compound structurally similar to 3,4-Dichloro-5-(difluoromethoxy)phenol, to trace the presence of chlorinated compounds during the process. This research is significant for environmental remediation technologies, as it helps understand the breakdown and byproducts of persistent organic pollutants (Solá-Gutiérrez et al., 2019).
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid, while not directly related to this compound, shares a phenolic structure, highlighting the broad interest in phenolic compounds for their biological and pharmacological effects. This review emphasizes the importance of phenolic acids in natural product research and their potential therapeutic roles (Naveed et al., 2018).
Formation of Chloroform and Chlorinated Organics
The interaction of triclosan with free chlorine, forming chlorophenoxyphenols and chlorophenols, was studied, shedding light on the chemical transformations that similar phenolic compounds undergo in water treatment processes. This research provides insight into the formation of potentially harmful byproducts from phenolic antimicrobial agents (Rule et al., 2005).
Electrochemical Reduction in Organic Synthesis
The electrochemical reduction of triclosan in dimethylformamide was explored, offering insights into the reductive cleavage of aryl carbon-chlorine bonds. Such studies are crucial for understanding the electrochemical behaviors of chlorophenols and related compounds, which are relevant in designing synthetic pathways for environmentally friendly chemicals (Knust et al., 2010).
Safety and Hazards
While specific safety and hazard information for 3,4-Dichloro-5-(difluoromethoxy)phenol was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for the compound for detailed safety information .
Properties
IUPAC Name |
3,4-dichloro-5-(difluoromethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O2/c8-4-1-3(12)2-5(6(4)9)13-7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYDXKLSJSKZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271966 | |
Record name | Phenol, 3,4-dichloro-5-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804516-99-1 | |
Record name | Phenol, 3,4-dichloro-5-(difluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1804516-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3,4-dichloro-5-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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